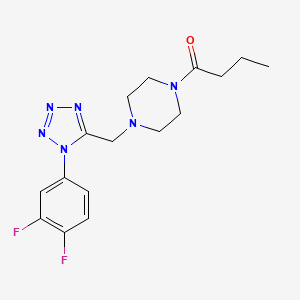

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Description

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one features a piperazine backbone linked to a 3,4-difluorophenyl-substituted tetrazole moiety via a butanone spacer. This structure combines a nitrogen-rich heterocycle (tetrazole) with a fluorinated aromatic system, which is often leveraged in medicinal chemistry to enhance metabolic stability and binding affinity. Crystallographic analysis tools such as SHELX and CCP4 suites are typically employed to resolve such complex structures, ensuring precise determination of bond lengths, angles, and conformational stability.

Propriétés

IUPAC Name |

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N6O/c1-2-3-16(25)23-8-6-22(7-9-23)11-15-19-20-21-24(15)12-4-5-13(17)14(18)10-12/h4-5,10H,2-3,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMSMWBZIRRORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions.

Attachment of the Piperazine Ring: The tetrazole intermediate is then reacted with piperazine in the presence of a suitable base such as potassium carbonate.

Introduction of the Butanone Moiety: The final step involves the alkylation of the piperazine-tetrazole intermediate with 1-bromobutan-1-one under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Applications De Recherche Scientifique

The biological activities of this compound have been studied in several contexts:

- Anticancer Properties: Research indicates that derivatives of tetrazoles often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving similar structures have shown that they can induce apoptosis in cancer cells by inhibiting tubulin polymerization, thereby disrupting mitotic processes .

- Antimicrobial Activity: Compounds containing piperazine and tetrazole rings have been reported to possess antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of bacterial cell wall synthesis. This makes them candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of similar tetrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The most potent derivative exhibited an IC50 value of approximately 0.99 μM, indicating strong anticancer potential . Such findings suggest that the target compound may also possess similar properties.

Case Study 2: Antimicrobial Efficacy

Another research effort investigated the antimicrobial activity of piperazine-based compounds against various bacterial strains. Results indicated that these compounds could effectively inhibit growth at low concentrations, highlighting their potential as new therapeutic agents against resistant bacterial infections .

Mécanisme D'action

The mechanism of action of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of the difluorophenyl and tetrazole groups can enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Yield and Molecular Weight

A series of urea derivatives with piperazine-thiazol scaffolds () provides a basis for comparison. These analogs share a piperazine core but differ in aromatic substituents and heterocyclic systems (e.g., thiazol vs. tetrazole). Below is a comparative analysis of substituent effects:

Key Observations :

- Fluorine Substitution: The target compound’s 3,4-difluorophenyl group balances electronegativity and lipophilicity, contrasting with mono-fluorinated (11a) or chloro-fluoro hybrids (11c). Fluorine atoms improve metabolic stability and membrane permeability compared to bulkier substituents like trifluoromethyl (11d, 11k).

Core Structural Variations

Thiazol vs. Tetrazole Moieties

Compounds in employ a thiazol ring linked to piperazine, while the target compound uses a tetrazole. Thiazol derivatives (e.g., 11a–11o) exhibit molecular weights ranging from 466.2 to 602.2 g/mol, significantly higher than the estimated ~387.3 g/mol of the target compound. This difference arises from the tetrazole’s compact structure and absence of sulfur, reducing molecular bulk.

Pyrazolo-Pyrimidine and Chromenone Derivatives

describes compounds like 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (m/z 531.3). These feature fused pyrazolo-pyrimidine cores instead of tetrazole-piperazine systems, resulting in higher molecular weights and distinct pharmacophore profiles.

Halogenation and Bioactivity Trends

- Fluorine vs. Chlorine : The target compound’s 3,4-difluorophenyl group avoids the toxicity associated with chlorinated analogs (e.g., 11b, 11g) while maintaining strong electron-withdrawing effects. Chlorine substituents in 11b (3,5-dichlorophenyl) and 11g (3,4-dichlorophenyl) yield higher molecular weights (534.2 g/mol) but may reduce solubility.

- Trifluoromethyl Groups : Compounds like 11d and 11k incorporate trifluoromethyl groups, enhancing hydrophobicity but increasing steric hindrance. The target compound’s simpler difluoro substitution avoids this trade-off.

Triazolone Derivatives ()

Triazolone-containing compounds (e.g., 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one ) feature bulkier triazolone rings compared to the target compound’s tetrazole. These structures are optimized for antifungal activity, whereas the target compound’s smaller tetrazole may favor different target engagement.

Activité Biologique

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a derivative of tetrazole and piperazine, which has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure includes a piperazine ring, a tetrazole moiety, and a butanone chain. Its IUPAC name reflects its complex structure, which is crucial for its biological activity.

Antimicrobial Properties

Research has shown that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often evaluated using the disc diffusion method and minimum inhibitory concentration (MIC) assays.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one | TBD | TBD |

| Reference Compound (Ciprofloxacin) | 31 | Staphylococcus aureus |

| Reference Compound (Fluconazole) | 20 | Candida albicans |

The above table summarizes the antimicrobial efficacy of the compound in comparison to established antibiotics. Specific MIC values for the compound are yet to be determined but are anticipated to be competitive based on structural similarities to known active compounds.

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives are noted for their anti-inflammatory properties. Studies indicate that these compounds can inhibit inflammatory pathways, potentially through modulation of cytokine release or inhibition of cyclooxygenase (COX) enzymes. This suggests that 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one may also possess analgesic properties.

The biological activity of tetrazole-containing compounds often involves their interaction with various biological targets:

- Receptor Binding : Compounds like this one may bind to specific receptors in the body, influencing physiological responses.

- Enzyme Inhibition : The inhibition of enzymes such as COX can lead to reduced inflammation and pain.

Preliminary studies suggest that the compound forms multiple hydrogen bonds with amino acids in receptor active sites, enhancing its binding affinity and biological efficacy.

Case Studies

Recent studies have highlighted the biological activity of similar compounds:

- Antifungal Activity : A study evaluated several tetrazole derivatives for antifungal activity against fluconazole-resistant strains. Results indicated that some derivatives exhibited potent activity with MIC values lower than those of traditional antifungals .

- Antibacterial Screening : A series of piperazine derivatives were synthesized and tested against various bacterial strains. The results showed that certain modifications in the structure led to improved antibacterial properties compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.